molecular formula C12H10INO2 B377287 N-(furan-2-ylmethyl)-4-iodobenzamide CAS No. 329209-85-0

N-(furan-2-ylmethyl)-4-iodobenzamide

Cat. No. B377287
CAS RN: 329209-85-0
M. Wt: 327.12g/mol
InChI Key: ADFIGDSLXXFDCK-UHFFFAOYSA-N
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Description

Compounds with the “N-(furan-2-ylmethyl)” prefix often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-iodobenzamide” part typically refers to a benzamide derivative where an iodine atom is attached to the fourth carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “N-(furan-2-ylmethyl)-4-iodobenzamide” are not available, similar compounds are often synthesized through reactions involving furfurylamine . For instance, furan-derived amines can be synthesized from furfural in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a furan ring attached to a benzamide derivative via a methylene bridge . The exact structure of “N-(furan-2-ylmethyl)-4-iodobenzamide” would need to be confirmed through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(furan-2-ylmethyl)-4-iodobenzamide” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a defined number of rotatable bonds .

Scientific Research Applications

Bioactive Furanyl Derivatives

The compound N-(furan-2-ylmethyl)-4-iodobenzamide falls under the category of furanyl derivatives, which are crucial in medicinal chemistry. The incorporation of furan and its derivatives, like furan-2-yl, in the molecular structure of drugs can significantly enhance their bioactive properties. A comprehensive review on furanyl and thienyl-substituted nucleobases, nucleosides, and their analogues highlights the importance of these compounds in developing drugs with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Environmental Impact and Remediation

The study of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs) provides insights into the environmental impact and remediation strategies for persistent organic pollutants. Research on the mechanisms of formation, chlorination, dechlorination, and destruction of these compounds can shed light on the broader implications of furan derivatives in environmental sciences (Altarawneh et al., 2009).

Self-Healing Polymers

The use of furan derivatives in self-healing polymers showcases the versatile applications of these compounds beyond pharmaceuticals. Research on self-healing polymeric materials employing furan groups, especially in thermally reversible Diels–Alder chemistry, illustrates the innovative use of furan derivatives in material sciences (Liu & Chuo, 2013).

Biomass Conversion and Sustainable Materials

Furan derivatives play a pivotal role in the conversion of plant biomass to valuable chemicals and materials, offering sustainable alternatives to petroleum-based products. Research on 5-Hydroxymethylfurfural (HMF) and its derivatives from plant biomass emphasizes the potential of furan compounds in revolutionizing materials science, energy, and the chemical industry (Chernyshev et al., 2017).

Future Directions

The future research direction would depend on the potential applications of “N-(furan-2-ylmethyl)-4-iodobenzamide”. Furan compounds are of interest in the development of new pharmaceuticals and sustainable chemical production .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIGDSLXXFDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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